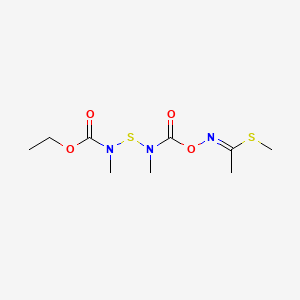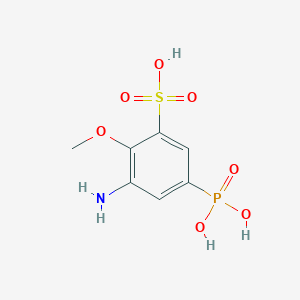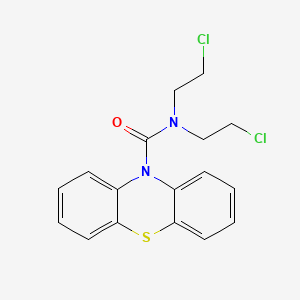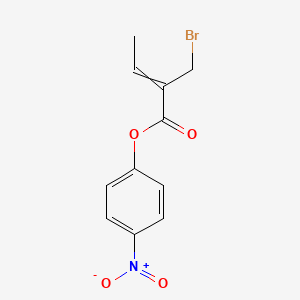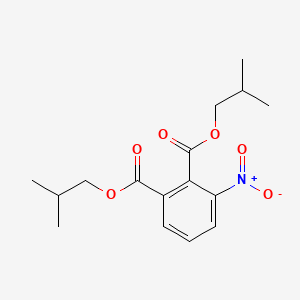
Bis(2-methylpropyl) 3-nitrobenzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methylpropyl) 3-nitrobenzene-1,2-dicarboxylate is an organic compound with the molecular formula C₁₆H₂₁NO₆ It is a derivative of 3-nitrophthalic acid, where the carboxyl groups are esterified with 2-methylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylpropyl) 3-nitrobenzene-1,2-dicarboxylate typically involves the esterification of 3-nitrophthalic acid with 2-methylpropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or distillation.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques such as column chromatography are often employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylpropyl) 3-nitrobenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 3-aminobenzene-1,2-dicarboxylate.
Reduction: The major products are 3-nitrophthalic acid and 2-methylpropanol.
Substitution: The major products depend on the nucleophile used, such as 3-nitroaniline derivatives.
Scientific Research Applications
Bis(2-methylpropyl) 3-nitrobenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of plasticizers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(2-methylpropyl) 3-nitrobenzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Bis(2-methylpropyl) phthalate: Similar structure but lacks the nitro group.
Diisobutyl phthalate: Another ester of phthalic acid with similar properties.
3-Nitrophthalic acid: The parent compound without esterification.
Uniqueness
Bis(2-methylpropyl) 3-nitrobenzene-1,2-dicarboxylate is unique due to the presence of both ester and nitro functional groups, which confer distinct chemical reactivity and potential applications. Its combination of properties makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
63181-76-0 |
|---|---|
Molecular Formula |
C16H21NO6 |
Molecular Weight |
323.34 g/mol |
IUPAC Name |
bis(2-methylpropyl) 3-nitrobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H21NO6/c1-10(2)8-22-15(18)12-6-5-7-13(17(20)21)14(12)16(19)23-9-11(3)4/h5-7,10-11H,8-9H2,1-4H3 |
InChI Key |
KPVFLCPENCRJPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



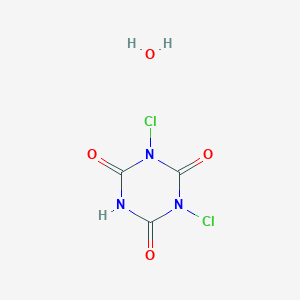


![9-methyl-6H-chromeno[4,3-b]quinoline](/img/structure/B14500248.png)



